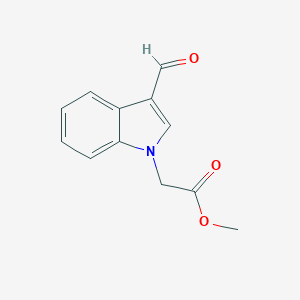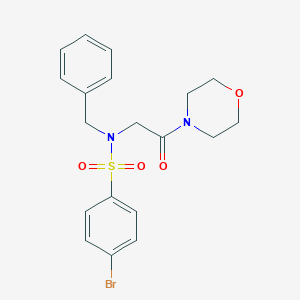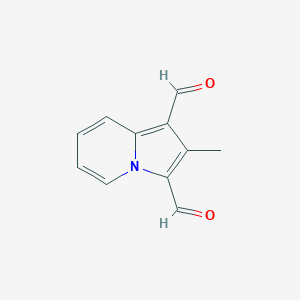
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, also known as THPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of benzodiazepines and has been synthesized using various methods.
Scientific Research Applications
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have potent antitumor and antiproliferative activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neuroscience, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Mechanism Of Action
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one exerts its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the neurotransmitter GABA. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one also activates the sigma-1 receptor, which has been implicated in various physiological processes, including pain perception, neuronal plasticity, and neuroprotection.
Biochemical And Physiological Effects
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have various biochemical and physiological effects, including antitumor, antiproliferative, anxiolytic, sedative, anti-inflammatory, and antioxidant effects. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has also been shown to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
Advantages And Limitations For Lab Experiments
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments, including its high yield, ease of synthesis, and potent pharmacological effects. However, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, including the development of novel synthetic methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Further studies are needed to determine the optimal dosage and administration route of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one for therapeutic use. Additionally, the potential toxicity and side effects of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one need to be thoroughly investigated to ensure its safety for use in humans.
In conclusion, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods and has been extensively studied for its pharmacological effects. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one exerts its effects by binding to the benzodiazepine site on the GABA-A receptor and activating the sigma-1 receptor. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments, but also has some limitations and potential toxicity at high doses. There are several future directions for the study of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, including the development of novel synthetic methods and the investigation of its potential therapeutic applications in various diseases.
Synthesis Methods
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been synthesized using various methods, including microwave-assisted synthesis, one-pot three-component synthesis, and solvent-free synthesis. The most commonly used method for synthesizing 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is the one-pot three-component synthesis, which involves the reaction of 4-hydroxybenzaldehyde, 2-aminobenzophenone, and cyclohexanone in the presence of a catalyst. The reaction yields 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one as a white solid with a high yield.
properties
CAS RN |
137987-39-4 |
|---|---|
Product Name |
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C17H15N3O2/c21-11-7-5-10(6-8-11)16-15-14(9-18-17(15)22)19-12-3-1-2-4-13(12)20-16/h1-8,16,19-21H,9H2,(H,18,22) |
InChI Key |
JBFLPFKPYMHUDS-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)N1 |
Canonical SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)


